5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a unique tricyclic structure, which includes a pyrrole ring fused with a pyridine ring and a tetrahydropyrrolo[3,4-c]pyrrole moiety. The presence of an amino group on the pyridine ring adds to its chemical versatility and potential for various applications.
Mechanism of Action
Target of Action
Similar compounds have been used as efficient alternatives to spiro-ometad in perovskite solar cells as hole transporting layers .
Mode of Action
It is known that similar compounds interact with their targets through a (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides .
Biochemical Pathways
Similar compounds have been shown to affect the hole mobility and energy levels in perovskite solar cells .
Result of Action
Similar compounds have been shown to improve the power conversion efficiency of perovskite solar cells .
Action Environment
Similar compounds have been shown to exhibit hydrophobic properties, which were investigated using atomic force microscopy (afm) and water contact angle measurements .
Biochemical Analysis
Biochemical Properties
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with this kinase can modulate the release of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β, thereby influencing inflammatory pathways . Additionally, this compound may interact with other biomolecules, including nucleic acids and other proteins, affecting various cellular processes.
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with p38α mitogen-activated protein kinase can lead to alterations in cell signaling pathways that regulate inflammation and stress responses . Furthermore, this compound may affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation, cell growth, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its binding to p38α mitogen-activated protein kinase inhibits the kinase’s activity, preventing the phosphorylation of downstream targets involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to sustained modulation of cellular functions, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing inflammation and modulating immune responses . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by liver enzymes, leading to the formation of metabolites that are excreted through the kidneys . The interaction with metabolic enzymes can also affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, transporters in the cell membrane may facilitate the uptake of this compound into cells, while binding proteins within the cytoplasm may sequester it in specific organelles or regions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step reactions. One common method is the (3+2) cycloaddition reaction of azomethine ylides with maleimides. This reaction proceeds under mild conditions with high regio- and stereoselectivity, even in the presence of multiple bonds in the α-position of the carbonyl derivative . The reaction of glycine methyl ester, cinnamic aldehyde, and N-phenylmaleimide is a known three-step process that forms the pyrrolidine intermediate, which then reacts with another molecule of the aldehyde to produce a dipole that affords a (3+2) cycloaddition product with a second molecule of the maleimide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the pyrrole moiety.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridine ring.
Scientific Research Applications
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity as a CDK2 inhibitor.
Thiophene and diketopyrrolopyrrole-based conjugated polymers: Used in organic electronics and photovoltaic cells.
Uniqueness
5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its tricyclic structure and the presence of an amino group on the pyridine ring
Properties
IUPAC Name |
5-(3-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-8-2-1-3-13-9(8)15-4-6-7(5-15)11(17)14-10(6)16/h1-3,6-7H,4-5,12H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTAZALQOHRFGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=C(C=CC=N3)N)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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